molecular formula C6H12Cl2N4O2 B6209116 (2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride CAS No. 39037-23-5

(2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride

Cat. No. B6209116
CAS RN: 39037-23-5
M. Wt: 243.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride, also known as 2AIPD, is an amino acid derivative that has been studied for its potential application in various areas of scientific research. It is a small, water-soluble molecule that has been used in a variety of lab experiments and has been found to have a number of advantageous properties.

Scientific Research Applications

(2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride has been studied for its potential applications in various areas of scientific research, including biochemistry, molecular biology, and drug development. It has been used in a variety of lab experiments, such as enzyme assays, protein expression, and drug screening. This compound has also been used to study the structure and function of proteins, as well as to study the effects of drugs on cells and tissues.

Mechanism of Action

(2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride has been found to interact with a number of proteins and enzymes in the body. It has been found to bind to the active sites of enzymes, inhibiting their activity. It has also been found to bind to proteins, altering their structure and function. Furthermore, this compound has been found to interact with other molecules in the body, such as hormones and neurotransmitters, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to inhibit the activity of enzymes involved in the synthesis of proteins, nucleic acids, and other molecules. Furthermore, this compound has been found to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of neurotransmitters.

Advantages and Limitations for Lab Experiments

(2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride has a number of advantages for use in laboratory experiments. It is a small molecule, which makes it easy to manipulate and study. It is also water-soluble, which makes it easier to use in a variety of assays. Furthermore, it has been found to interact with a number of proteins and enzymes, which makes it useful for studying the structure and function of these molecules. However, this compound also has some limitations. It is not very stable, which can make it difficult to store and use in long-term experiments. Furthermore, it can be toxic in large doses, which can limit its use in certain experiments.

Future Directions

The potential applications of (2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride in scientific research are vast. It has been studied for its potential use in drug development, enzyme assays, protein expression, and drug screening. Furthermore, it has been studied for its potential to modulate the activity of neurotransmitters and hormones, as well as its potential to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. Additionally, it has been studied for its potential to have anti-inflammatory and antioxidant effects. Finally, this compound has been studied for its potential to be used in the synthesis of other molecules, such as proteins and nucleic acids.

Synthesis Methods

(2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and fermentation. The most common method for synthesizing this compound is chemical synthesis, which involves the reaction of an alkyl halide and a carboxylic acid in the presence of a base. The reaction produces an ester, which is then hydrolyzed to form this compound. Enzymatic synthesis involves the use of enzymes to catalyze the reaction of two molecules to form this compound. Fermentation is a process in which microorganisms are used to produce this compound from a substrate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride involves the reaction of L-histidine with cyanamide to form 4,5-diaminohex-2-ene. This intermediate is then reacted with acrolein to form 2-amino-3-(2-amino-1H-imidazol-4-yl)propenal. The final step involves the reduction of the aldehyde group to form the desired product.", "Starting Materials": [ "L-histidine", "cyanamide", "acrolein" ], "Reaction": [ "L-histidine is reacted with cyanamide in the presence of a suitable catalyst to form 4,5-diaminohex-2-ene.", "4,5-diaminohex-2-ene is then reacted with acrolein in the presence of a suitable catalyst to form 2-amino-3-(2-amino-1H-imidazol-4-yl)propenal.", "The aldehyde group in 2-amino-3-(2-amino-1H-imidazol-4-yl)propenal is then reduced to form (2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride." ] }

CAS RN

39037-23-5

Molecular Formula

C6H12Cl2N4O2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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